molecular formula C10H10N2O2 B1633380 3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 2217-26-7

3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B1633380
CAS No.: 2217-26-7
M. Wt: 190.2 g/mol
InChI Key: LPMHWRUMVIPIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04780539

Procedure details

To a mixture of 12.23 g of ethylamine hydrochloride, 35 ml 4M sodium hydroxide and 175 ml methylene chloride was added 16.3 g isatoic anhydride. This mixture was stirred for 4 hours and the aqueous phase was made basic with 4 M sodium hydroxide. The organic phase was evaporated in vacuo. The residue was dissolved in 300 ml of tetrahydrofuran (THF) and 75 ml phosgene solution (20% in toluene) was added. The resulting mixture was stirred at 80° C. for two hours. The precipitate was filtered off and the mother liquor was evaporated leaving 5.2 g of the title compound. M.p. 189.8°-189.9° C.
Quantity
12.23 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:4])[CH3:3].[OH-].[Na+].[C:7]12[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[NH:12][C:11](=O)[O:10][C:8]2=[O:9]>C(Cl)Cl>[CH2:2]([N:4]1[C:8](=[O:9])[C:7]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][C:11]1=[O:10])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
12.23 g
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of tetrahydrofuran (THF)
ADDITION
Type
ADDITION
Details
75 ml phosgene solution (20% in toluene) was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 80° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the mother liquor was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)N1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.